3-Ethyl-8-(2-(4-fluorophenyl)ethyl)-4-hydroxy-4-methyl-1-oxa-3,8-diazaspiro(4.5)decan-2-one
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Overview
Description
3-Ethyl-8-(2-(4-fluorophenyl)ethyl)-4-hydroxy-4-methyl-1-oxa-3,8-diazaspiro(45)decan-2-one is a complex organic compound with a unique spiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-8-(2-(4-fluorophenyl)ethyl)-4-hydroxy-4-methyl-1-oxa-3,8-diazaspiro(4.5)decan-2-one involves multiple steps, typically starting from readily available precursors. The key steps include:
Formation of the Spiro Ring: This is achieved through a cyclization reaction involving a suitable precursor that contains the necessary functional groups.
Introduction of the Fluorophenyl Group: This step involves the use of a fluorinated phenyl derivative, which is introduced through a substitution reaction.
Hydroxylation and Methylation: These steps are carried out to introduce the hydroxyl and methyl groups at the desired positions on the spiro ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to enhance reaction rates and the development of efficient purification methods to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-8-(2-(4-fluorophenyl)ethyl)-4-hydroxy-4-methyl-1-oxa-3,8-diazaspiro(4.5)decan-2-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the fluorophenyl group or to convert the spiro ring into a more linear structure.
Substitution: The fluorophenyl group can be substituted with other functional groups to modify the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired functional group to be introduced.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution of the fluorophenyl group could result in a wide range of derivatives with different functional groups.
Scientific Research Applications
3-Ethyl-8-(2-(4-fluorophenyl)ethyl)-4-hydroxy-4-methyl-1-oxa-3,8-diazaspiro(4.5)decan-2-one has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific receptors or enzymes.
Pharmacology: It can be used to study the effects of spiro compounds on biological systems, including their pharmacokinetics and pharmacodynamics.
Material Science: The compound’s properties may be useful in the development of new materials with specific characteristics, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 3-Ethyl-8-(2-(4-fluorophenyl)ethyl)-4-hydroxy-4-methyl-1-oxa-3,8-diazaspiro(4.5)decan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3-Ethyl-8-(2-phenylethyl)-4-hydroxy-4-methyl-1-oxa-3,8-diazaspiro(4.5)decan-2-one: Similar structure but lacks the fluorine atom.
3-Ethyl-8-(2-(4-chlorophenyl)ethyl)-4-hydroxy-4-methyl-1-oxa-3,8-diazaspiro(4.5)decan-2-one: Similar structure with a chlorine atom instead of fluorine.
Uniqueness
The presence of the fluorophenyl group in 3-Ethyl-8-(2-(4-fluorophenyl)ethyl)-4-hydroxy-4-methyl-1-oxa-3,8-diazaspiro(4.5)decan-2-one imparts unique properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from other similar compounds and potentially more effective in certain applications.
Properties
CAS No. |
134070-19-2 |
---|---|
Molecular Formula |
C18H25FN2O3 |
Molecular Weight |
336.4 g/mol |
IUPAC Name |
3-ethyl-8-[2-(4-fluorophenyl)ethyl]-4-hydroxy-4-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one |
InChI |
InChI=1S/C18H25FN2O3/c1-3-21-16(22)24-18(17(21,2)23)9-12-20(13-10-18)11-8-14-4-6-15(19)7-5-14/h4-7,23H,3,8-13H2,1-2H3 |
InChI Key |
VRQDXCMKHWFAFO-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)OC2(C1(C)O)CCN(CC2)CCC3=CC=C(C=C3)F |
Origin of Product |
United States |
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